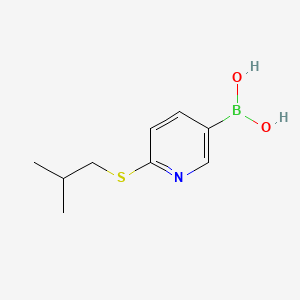

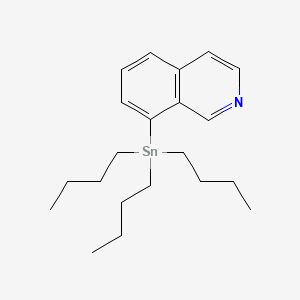

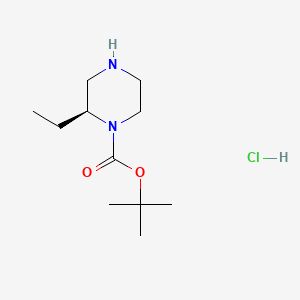

![molecular formula C19H21NO4 B599362 (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol CAS No. 14028-97-8](/img/structure/B599362.png)

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

Descripción general

Descripción

“(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of the quinoline class of compounds .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes . Various methods have been developed over the past 15 years, with a focus on the use of catalytic systems and synthetic advantages .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a benzo-fused N-heterocycle . The molecular weight is approximately 313.348 Da .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo deoxygenation reactions mediated by visible light .

Physical And Chemical Properties Analysis

The average mass of “this compound” is approximately 313.348 Da, and its monoisotopic mass is approximately 313.131409 Da .

Aplicaciones Científicas De Investigación

Quinoline Derivatives in Cancer Research

Quinoline and its derivatives have been a focal point in cancer research due to their significant bioactivities. Over the past two centuries, compounds from the quinoline class have been isolated and their modified analogs have shown prominent antitumor activities. Quinine and camptothecin are prime examples of quinoline alkaloids that have pioneered new realms in antimalarial and anticancer drug development, respectively. This extensive review emphasizes the notable bioactivities of quinoline and quinazoline alkaloids, which encompass antitumor properties among others (Shang et al., 2018).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have been acknowledged for their utilization as anticorrosive materials. The derivatives, particularly those containing polar substituents like hydroxyl and methoxy groups, show significant effectiveness against metallic corrosion. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding makes them suitable as corrosion inhibitors (Verma et al., 2020).

Role in Photocatalytic Degradation

Studies have shown the involvement of quinoline derivatives in the photocatalytic degradation of pollutants in water. The degradation process, involving photocatalysis or the photo-Fenton process, highlights the complex nature of photocatalytic degradations. The formation of by-products and the pathways followed in the degradation process are significant in understanding the potential environmental applications of quinoline derivatives (Pichat, 1997).

Quinoline in Optoelectronic Materials

Quinazolines, a significant group of benzodiazines known in medicinal chemistry for their broad spectrum of biological activities, have recently been recognized for their applications in electronic devices. Research has extensively focused on the synthesis and application of quinazoline derivatives for various optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline into π-extended conjugated systems is particularly valued for the creation of novel optoelectronic materials, indicating a promising direction for future research and applications (Lipunova et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as quinolines, have a variety of applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinoline derivatives, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds, such as quinolines, are known to have a variety of effects, including antioxidant, anti-inflammatory, immunomodulatory, anti-diabetic, anti-fungal, cardiovascular protective, and neuropsychological effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKKEBKZSKSAPX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.